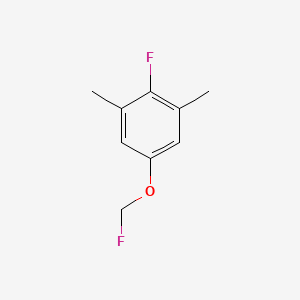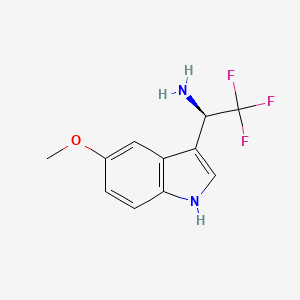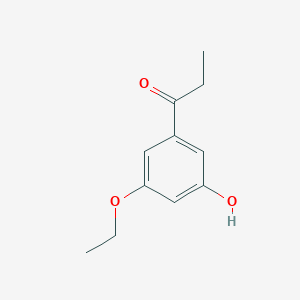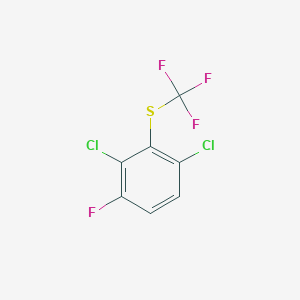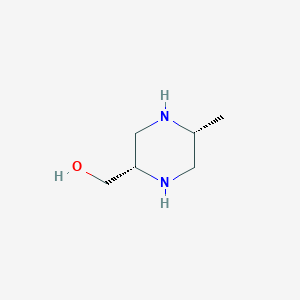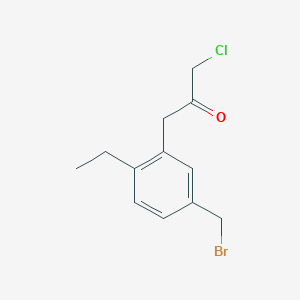
Methyl (E)-3-(4-isopropoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ester functional group and an isopropoxyphenyl group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-isopropoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-isopropoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(4-isopropoxyphenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester yields the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(4-isopropoxyphenyl)acrylic acid
Reduction: 3-(4-isopropoxyphenyl)propanol
Substitution: Various substituted acrylates depending on the nucleophile used
Scientific Research Applications
Methyl (E)-3-(4-isopropoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(4-isopropoxyphenyl)acrylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The isopropoxyphenyl group can also participate in hydrophobic interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-(4-methoxyphenyl)acrylate
- Methyl (E)-3-(4-ethoxyphenyl)acrylate
- Methyl (E)-3-(4-butoxyphenyl)acrylate
Uniqueness
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl (E)-3-(4-propan-2-yloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+ |
InChI Key |
NGBATVLNQVAVQM-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


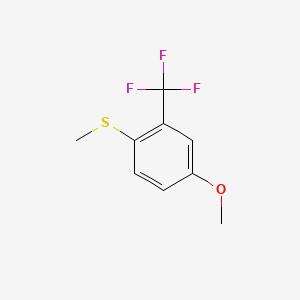

![6-Bromo-1h-pyrido[2,3-b][1,4]thiazin-2(3h)-one](/img/structure/B14035338.png)

![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)
